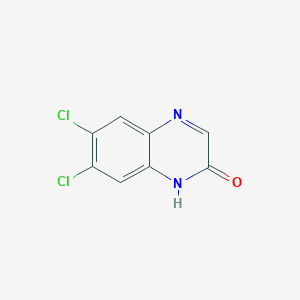

6,7-Dichloroquinoxalin-2-ol

Overview

Description

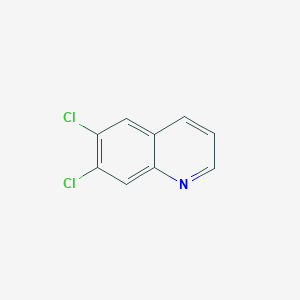

6,7-Dichloroquinoxalin-2-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.04 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Antimicrobial Activity

6,7-Dichloroquinoxalin-2-ol derivatives have been explored for their potent antimicrobial properties. For instance, a series of sulfonylquinoxaline derivatives displayed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. These compounds, especially those incorporating morpholine moieties and subjected to chemical modifications, showed promising antimicrobial efficacy, with minimum inhibitory concentration (MIC) values ranging from moderate to high levels against the tested microorganisms. The ability of these derivatives to act as DNA Gyrase inhibitors was also noted, suggesting a potential mechanism for their antimicrobial action. Additionally, certain derivatives exhibited considerable immunostimulatory effects, further underlining their potential in antimicrobial applications (Ammar et al., 2020).

Applications in Textile Industry

The versatility of this compound derivatives extends beyond biological applications to include functional roles in the textile industry. Compounds derived from this compound, such as 6-acetamido-2-substituted quinoxalines, have been evaluated for their utility as disperse dyes and fluorescent whiteners on polyester fibers. These derivatives offer potential enhancements in the aesthetic and functional qualities of textile materials, showcasing the broad applicability of this compound in industrial domains (Rangnekar & Tagdiwala, 1986).

Environmental Remediation

In the context of environmental science, this compound derivatives have been implicated in studies focusing on the degradation of environmental pollutants. For example, research on the degradation of 2,4-dichlorophenoxyacetic acid, a widely used herbicide, highlighted the potential of certain derivatives in enhancing the degradation process. This suggests a possible application in environmental remediation, particularly in the degradation of persistent organic pollutants that pose risks to ecosystems and human health (Li et al., 2018).

Anti-tubercular Agents

The exploration of this compound derivatives in the pharmaceutical realm has also included their evaluation as potential anti-tubercular agents. A series of novel derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis strains, with some compounds showing promising minimum inhibitory concentrations. These findings suggest the potential of this compound derivatives in contributing to the development of new therapeutic agents for tuberculosis, a pressing global health issue (Srinivasarao et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 6,7-Dichloroquinoxalin-2-ol are currently unknown. This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Mode of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Properties

IUPAC Name |

6,7-dichloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVJLKWSNDCCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560132 | |

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78470-95-8 | |

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

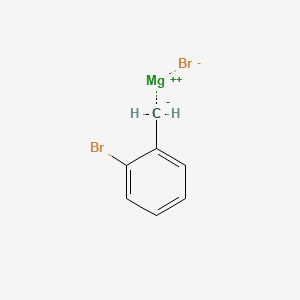

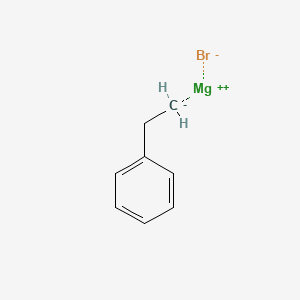

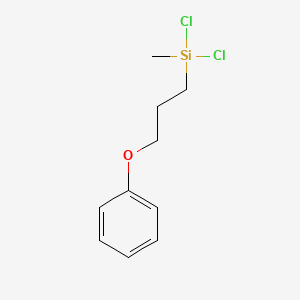

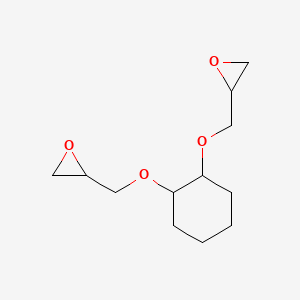

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.